molecular formula C17H15F3N6 B14928676 2-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14928676
M. Wt: 360.34 g/mol
InChI Key: QWCPTPYZFAUOGM-UHFFFAOYSA-N
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Description

2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a pyrazole ring, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Construction of the Triazoloquinazoline Core: The triazoloquinazoline core is formed through a cyclization reaction involving an appropriate precursor, such as an aminobenzonitrile derivative, under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
  • 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]PYRIDINE

Uniqueness

The uniqueness of 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific structural features, such as the combination of a triazoloquinazoline core with a pyrazole ring and a trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N6

Molecular Weight

360.34 g/mol

IUPAC Name

2-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H15F3N6/c1-10(8-25-11(2)7-14(23-25)17(18,19)20)15-22-16-12-5-3-4-6-13(12)21-9-26(16)24-15/h3-7,9-10H,8H2,1-2H3

InChI Key

QWCPTPYZFAUOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F

Origin of Product

United States

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